molecular formula C10H9FN2O2 B2474141 N-(cyanomethyl)-4-fluoro-3-methoxybenzamide CAS No. 1527800-15-2

N-(cyanomethyl)-4-fluoro-3-methoxybenzamide

Cat. No.: B2474141
CAS No.: 1527800-15-2
M. Wt: 208.192
InChI Key: WGWKDRJAXWHDHO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-fluoro-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorine atom, a methoxy group, and a cyanomethyl group attached to the nitrogen atom of the amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-fluoro-3-methoxybenzamide typically involves the reaction of 4-fluoro-3-methoxybenzoic acid with cyanomethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products:

    Oxidation: Formation of 4-fluoro-3-methoxybenzoic acid or 4-fluoro-3-methoxybenzaldehyde.

    Reduction: Formation of N-(cyanomethyl)-4-fluoro-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide is used as a building block in organic synthesis. Its unique functional groups allow for the construction of more complex molecules, which can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-fluoro-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyanomethyl group can interact with active sites of enzymes, while the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(cyanomethyl)-4-fluorobenzamide
  • N-(cyanomethyl)-3-methoxybenzamide
  • N-(cyanomethyl)-4-chloro-3-methoxybenzamide

Comparison: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination of substituents can influence the compound’s reactivity, binding properties, and overall chemical behavior. Compared to N-(cyanomethyl)-4-fluorobenzamide, the additional methoxy group in this compound can enhance its solubility and potentially its biological activity. Similarly, the presence of fluorine in this compound can provide different electronic and steric effects compared to N-(cyanomethyl)-3-methoxybenzamide.

Properties

IUPAC Name

N-(cyanomethyl)-4-fluoro-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-15-9-6-7(2-3-8(9)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWKDRJAXWHDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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